molecular formula C21H32O2 B132017 3alpha-Hydroxypregn-5-en-20-one CAS No. 19037-28-6

3alpha-Hydroxypregn-5-en-20-one

Cat. No. B132017
CAS RN: 19037-28-6
M. Wt: 316.5 g/mol
InChI Key: ORNBQBCIOKFOEO-QYYVTAPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3alpha-Hydroxypregn-5-en-20-one, also known as 3-epi-Pregnenolone, is a chemical compound with the molecular formula C21H32O2 . It is used as a starting material for the synthesis of a series of 11- and 12-substituted derivatives of 5ξ-pregnanolone, the principal neurosteroid acting via γ-aminobutyric acid (GABA) .


Synthesis Analysis

The synthesis of 3alpha-Hydroxypregn-5-en-20-one involves the use of starting materials such as (25R)-3β-Hydroxy-5α-spirostan-12-one (hecogenin) and 11α-hydroxypregn-4-ene-3,20-dione (11α-hydroxyprogesterone) . A directed synthesis of two progesterone metabolites, allopregnanolone and 3a-hydroxy-pregn-4-en-20-one, from Δ16-pregnanolone and progesterone, respectively, was carried out by a reduction of the carbonyl groups in positions 3 and subsequent inversion of the configuration of the resulting alcohols by the Mitsunobu reaction .


Molecular Structure Analysis

The molecular structure of 3alpha-Hydroxypregn-5-en-20-one is characterized by a molecular weight of 316.5 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is ORNBQBCIOKFOEO-QYYVTAPASA-N .


Chemical Reactions Analysis

The chemical reactions involving 3alpha-Hydroxypregn-5-en-20-one are primarily related to its role as a starting material for the synthesis of neurosteroids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3alpha-Hydroxypregn-5-en-20-one include a molecular weight of 316.5 g/mol, an XLogP3 of 4.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .

Scientific Research Applications

Neuropharmacology

3-epi-Pregnenolone: has been identified as a positive modulator of GABA_A receptors in neuronal studies . It influences the GABA-induced chloride current in rat cerebellar and hippocampus neurons, which is crucial for understanding its potential therapeutic effects on neurological disorders.

Steroidogenesis Research

This compound is pivotal in the study of steroidogenesis, the biological process of steroid formation. It serves as a precursor in the biosynthesis of various steroid hormones, aiding researchers in dissecting the pathways and enzymes involved .

Microbial Biocatalysis

Researchers employ 3-epi-Pregnenolone in microbial biocatalysis to produce steroid hormones like progesterone from natural sterols using recombinant strains of bacteria . This application is significant for the pharmaceutical industry, offering a sustainable method for hormone production.

properties

IUPAC Name

1-[(3R,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNBQBCIOKFOEO-QYYVTAPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859283
Record name (3alpha)-3-Hydroxypregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3alpha-Hydroxypregn-5-en-20-one

CAS RN

19037-28-6
Record name Pregn-5-en-20-one, 3alpha-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3alpha)-3-Hydroxypregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.